Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H19NO4S and its molecular weight is 345.41. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate : The crystal structure of this compound exhibits a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The carbonyl group maintains a cis orientation with the C2=C3 double bond. The structure is stabilized by both intra- and intermolecular N-H···O hydrogen bonds, indicating potential for specific binding interactions in molecular frameworks (Vasu et al., 2004).
Biological Activity and Molecular Modifications
Biologically Active Thiophene-3-Carboxamide Derivatives : Compounds like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been reported to show antibacterial and antifungal activities. Their molecular structure, particularly the m-toluidine and p-toluidine rings, is coplanar with their respective thiophene rings. This alignment, combined with specific intermolecular interactions, contributes to their biological activity (Vasu et al., 2005).
Chemical Reactions and Synthesis Pathways
Reactions of Thiophene Derivatives : The synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases as potential antimicrobial and anti-inflammatory agents involves the conversion of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into various derivatives. This process highlights the chemical versatility and potential pharmaceutical applications of this compound (B. Narayana et al., 2006).
Dehydration Phenomenon in Analogous Compounds : Methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate undergoes crystallization and conversion processes leading to significant structural changes. This type of reaction pathway can be relevant when considering the reactivity and stability of related compounds like Methyl 2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (M. Arshad et al., 2013).
Molecular Synthesis and Characterization
Synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid : This compound was synthesized from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, indicating a methodological approach that could potentially be applied or adapted for the synthesis of Methyl 2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The characterization involved various spectroscopic techniques, demonstrating the importance of thorough analytical methods in understanding these compounds (S. Jayaraman et al., 2010).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzoyl-amino compounds, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Pharmacokinetics
Its distribution in the body, metabolism, and excretion are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .
Properties
IUPAC Name |
methyl 2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-10-3-8-13-14(9-10)24-17(15(13)18(22)23-2)19-16(21)11-4-6-12(20)7-5-11/h4-7,10,20H,3,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHKWCXRCDBAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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